Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hypoxanthine, also known as purine-6-ol or Hyp, belongs to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. Hypoxanthine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hypoxanthine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, feces, and saliva. Within the cell, hypoxanthine is primarily located in the cytoplasm, lysosome and peroxisome. Hypoxanthine exists in all eukaryotes, ranging from yeast to humans. Hypoxanthine participates in a number of enzymatic reactions. In particular, Hypoxanthine and ribose 1-phosphate can be biosynthesized from inosine through its interaction with the enzyme purine nucleoside phosphorylase. In addition, Hypoxanthine and phosphoribosyl pyrophosphate can be biosynthesized from inosinic acid; which is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase. In humans, hypoxanthine is involved in the azathioprine action pathway, the mercaptopurine action pathway, the thioguanine action pathway, and the purine metabolism pathway. Hypoxanthine is also involved in several metabolic disorders, some of which include adenylosuccinate lyase deficiency, myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), and molybdenum cofactor deficiency. Hypoxanthine is a potentially toxic compound.
Hypoxanthine, also known as purine-6-ol or Hyp, belongs to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. Hypoxanthine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hypoxanthine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, feces, and saliva. Within the cell, hypoxanthine is primarily located in the cytoplasm, lysosome and peroxisome. Hypoxanthine exists in all eukaryotes, ranging from yeast to humans. Hypoxanthine participates in a number of enzymatic reactions. In particular, Hypoxanthine and ribose 1-phosphate can be biosynthesized from inosine through its interaction with the enzyme purine nucleoside phosphorylase. In addition, Hypoxanthine and phosphoribosyl pyrophosphate can be biosynthesized from inosinic acid; which is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase. In humans, hypoxanthine is involved in the azathioprine action pathway, the mercaptopurine action pathway, the thioguanine action pathway, and the purine metabolism pathway. Hypoxanthine is also involved in several metabolic disorders, some of which include adenylosuccinate lyase deficiency, myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), and molybdenum cofactor deficiency. Hypoxanthine is a potentially toxic compound.
Hypoxanthine, also known as purine-6-ol or Hyp, belongs to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. Hypoxanthine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hypoxanthine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, feces, and saliva. Within the cell, hypoxanthine is primarily located in the cytoplasm, lysosome and peroxisome. Hypoxanthine exists in all eukaryotes, ranging from yeast to humans. Hypoxanthine participates in a number of enzymatic reactions. In particular, Hypoxanthine and ribose 1-phosphate can be biosynthesized from inosine through its interaction with the enzyme purine nucleoside phosphorylase. In addition, Hypoxanthine and phosphoribosyl pyrophosphate can be biosynthesized from inosinic acid; which is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase. In humans, hypoxanthine is involved in the azathioprine action pathway, the mercaptopurine action pathway, the thioguanine action pathway, and the purine metabolism pathway. Hypoxanthine is also involved in several metabolic disorders, some of which include adenylosuccinate lyase deficiency, myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), and molybdenum cofactor deficiency. Hypoxanthine is a potentially toxic compound.
Hypoxanthine is a purine nucleobase that consists of purine bearing an oxo substituent at position 6. It has a role as a fundamental metabolite. It is an oxopurine, a purine nucleobase and a nucleobase analogue. It is functionally related to an adenine. Hypoxanthine is a purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway. Hypoxanthine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Hypoxanthine is a purine-based organic compound in human muscle tissues, Hypoxanthine is formed during purine catabolism as a product of xanthine oxidase action on xanthine, and occasionally is found as a constituent of nucleic acids. The potent anti-inflammatory and cytoprotective effects of purines may be mediated by cell surface adenosine receptors. Hypoxanthine protects against oxidant-induced cell injury by inhibiting activation of nuclear poly(ADP-ribose) polymerase (PARP). (NCI04) Hypoxanthine is a metabolite found in or produced by Saccharomyces cerevisiae. A purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway.